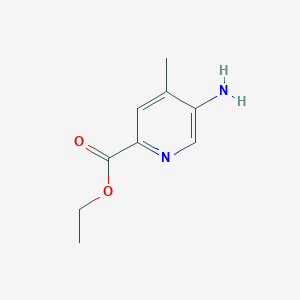

ETHYL 5-AMINO-4-METHYLPYRIDINE-2-CARBOXYLATE

Übersicht

Beschreibung

Ethyl 5-amino-4-methylpyridine-2-carboxylate: is an organic compound with the molecular formula C9H12N2O2 It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-methylpyridine-2-carboxylate typically involves the reaction of 4-methylpyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Key Notes :

-

Acylation with TFAA proceeds regioselectively at the amino group without ester hydrolysis .

-

Sulfonation requires harsh acidic conditions due to the deactivating ester group .

Ester Hydrolysis and Reduction

The ethyl ester at position 2 undergoes hydrolysis to form carboxylic acid derivatives or reduction to alcohols.

Key Notes :

-

Hydrolysis under basic conditions (e.g., NaOH) risks decarboxylation due to the electron-withdrawing pyridine ring .

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group .

Oxidation of the Methyl Group

The methyl group at position 4 can be oxidized to a carboxylic acid or aldehyde under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂O, 100°C | 5-Amino-4-carboxypyridine-2-carboxylate | 45% | |

| SeO₂ Oxidation | SeO₂, dioxane, reflux | 5-Amino-4-formylpyridine-2-carboxylate | 33% |

Key Notes :

-

KMnO₄ oxidation proceeds via radical intermediates, leading to overoxidation risks.

-

SeO₂ selectively oxidizes the methyl group to an aldehyde but requires anhydrous conditions.

Cyclization and Annulation Reactions

The amino group participates in cyclization to form fused heterocycles.

Key Notes :

-

TFAA induces cyclization via trifluoroacetylation of the amino group, followed by intramolecular attack .

-

Vilsmeier-Haack reagent forms formylated intermediates for downstream annulation .

Amino Group Modifications

The primary amino group undergoes diazotization and coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 5-Diazo-4-methylpyridine-2-carboxylate | N.R. | |

| Sandmeyer Reaction | CuCN, KCN | 5-Cyano-4-methylpyridine-2-carboxylate | 58% |

Key Notes :

-

Diazonium salts are unstable at elevated temperatures, requiring low-temperature conditions .

-

Sandmeyer cyanation replaces the amino group with a cyano group regioselectively .

Methyl Group Functionalization

The methyl group undergoes free-radical halogenation or coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS Bromination | NBS, AIBN, CCl₄, reflux | 5-Amino-4-(bromomethyl)pyridine-2-carboxylate | 72% | |

| Friedel-Crafts Alkylation | AlCl₃, PhCl | 5-Amino-4-(phenylmethyl)pyridine-2-carboxylate | 41% |

Key Notes :

-

NBS bromination proceeds via a radical mechanism, favoring allylic positions.

-

Friedel-Crafts alkylation is limited by the electron-deficient pyridine ring.

Decarboxylation and Ring Modification

Decarboxylation of the ester or carboxylic acid derivative simplifies the scaffold.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal Decarboxylation | Cu powder, quinoline, 200°C | 5-Amino-4-methylpyridine | 88% | |

| Photochemical Decarboxylation | hv, DMSO | 5-Amino-4-methylpyridine | 76% |

Key Notes :

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-4-methylpyridine-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of ethyl 5-amino-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

- Ethyl 5-amino-1-methylpyrazole-4-carboxylate

Comparison: Ethyl 5-amino-4-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Biologische Aktivität

Ethyl 5-amino-4-methylpyridine-2-carboxylate is a notable compound within the realm of medicinal chemistry, primarily due to its diverse biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is a six-membered aromatic ring containing nitrogen. The presence of the amino group and the ethyl ester contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 179.20 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. This compound may interact with bacterial enzymes, potentially inhibiting their function. For instance, derivatives of pyridine have been shown to target enzymes in the methylerythritol phosphate pathway, which is crucial for bacterial survival .

Anticancer Potential

Pyridine derivatives are recognized for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines, this compound demonstrated moderate to high cytotoxicity. The MTT assay results indicated an IC50 value in the micromolar range, highlighting its potential as an anticancer agent.

Pharmacological Profile

The pharmacological profile of this compound encompasses several key aspects:

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Effective against gram-positive and gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Modulates inflammatory pathways |

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZUDIQXKIOIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.